molecular formula C15H23N5O2S B2741563 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine CAS No. 2320924-46-5

1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine

Cat. No. B2741563
CAS RN: 2320924-46-5
M. Wt: 337.44
InChI Key: IVLRZBMXPMNOTO-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine, also known as EMIP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications. The purpose of

Mechanism of Action

1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and monoamine oxidase (MAO). Inhibition of these enzymes and receptors leads to the suppression of inflammation and oxidative stress, which are the underlying mechanisms of various diseases.
Biochemical and Physiological Effects:
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, NF-κB, and MAO activity, reduction of oxidative stress and inflammation, and induction of apoptosis and inhibition of cell proliferation in cancer cells. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of various enzymes and receptors. However, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine research, including the development of more efficient synthesis methods, the investigation of its potential role in the treatment of other diseases, and the determination of its safety and efficacy in humans. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine and to identify potential drug targets for this compound.
Conclusion:
In conclusion, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is a novel compound that has shown promising results in scientific research applications. It has been synthesized using various methods and has been extensively studied for its potential role in the treatment of various diseases. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors, leading to the suppression of inflammation and oxidative stress. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been synthesized using various methods, including the reaction of 1-ethyl-2-methylimidazole with 1-chloro-3-(1-methylpyrazol-4-yl)piperidine, followed by the reaction with sodium sulfonate. Another method involves the reaction of 1-ethyl-2-methylimidazole with 1-chloro-3-(1-methylpyrazol-4-yl)piperidine, followed by the reaction with sodium hydrosulfide. Both methods have shown high yield and purity of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine.

Scientific Research Applications

1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been extensively studied for its potential role in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In a recent study, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-4-19-11-15(17-12(19)2)23(21,22)20-7-5-6-13(10-20)14-8-16-18(3)9-14/h8-9,11,13H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLRZBMXPMNOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine

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